Methyl 2,6-dichloro-3-methoxybenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2,6-dichloro-3-methoxybenzoate can be synthesized through the esterification of 2,6-dichloro-3-hydroxybenzoic acid with methanol in the presence of an acid catalyst . The reaction typically involves refluxing the reactants under acidic conditions to facilitate the formation of the ester bond.
Industrial Production Methods: Industrial production of this compound often involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, the presence of the methoxy group suggests potential for oxidative demethylation under strong oxidizing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide may be employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include amides, thioethers, or other substituted benzoates.
Oxidation Products: Potential products include demethylated benzoic acids or quinones.
Scientific Research Applications
Methyl 2,6-dichloro-3-methoxybenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action for methyl 2,6-dichloro-3-methoxybenzoate largely depends on its derivatives and their specific applications. Generally, the compound can interact with biological targets through its functional groups, influencing molecular pathways such as enzyme inhibition or receptor binding .
Comparison with Similar Compounds
Methyl 3,6-dichloro-2-methoxybenzoate: Similar in structure but with different positions of chlorine and methoxy groups.
Methyl 2,4-dichloro-5-fluorobenzoate: Contains a fluorine atom, offering different reactivity and applications.
Uniqueness: The presence of both electron-withdrawing chlorine atoms and an electron-donating methoxy group provides a balance that can be exploited in various chemical reactions .
Properties
Molecular Formula |
C9H8Cl2O3 |
---|---|
Molecular Weight |
235.06 g/mol |
IUPAC Name |
methyl 2,6-dichloro-3-methoxybenzoate |
InChI |
InChI=1S/C9H8Cl2O3/c1-13-6-4-3-5(10)7(8(6)11)9(12)14-2/h3-4H,1-2H3 |
InChI Key |
JNVDRHPOEZWRHN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)C(=O)OC)Cl |
Origin of Product |
United States |
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